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molecular formula C13H16O3 B3064763 2',4'-Dihydroxy-3'-prenylacetophenone CAS No. 19825-40-2

2',4'-Dihydroxy-3'-prenylacetophenone

Cat. No. B3064763
M. Wt: 220.26 g/mol
InChI Key: HUEWXRMYZUGMME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05106871

Procedure details

In 750 ml of tetrahydrofuran was dissolved 149.9 g of 2',4'-dihydroxyacetophenone, and 409.2 g of anhydrous potassium carbonate and 150 ml of 1-chloro-3-methyl-2-butene were added to the solution and the mixture was stirred at room temperature in a nitrogen current for 5 days. After the reaction, the reaction mixture was made acidic by addition of hydrochloric acid and extracted with diethyl ether. The solvent was removed from the ether extract by distillation. Then, 800 ml of hexane was added to the obtained residue and the hexanesoluble substance was removed by decantation to obtain 2',4'-dihydroxy-3'-(3-methyl-2-butenyl)acetophenone in the form of a colorless solid. Then, 19.0 g of the so-obtained solid was dissolved in 160 ml of acetone, and 14.2 g of anhydrous potassium carbonate and 6.2 ml of methyl iodide were added to the solution and the mixture was stirred at room temperature overnight in a nitrogen current. After the reaction, the solvent was removed by distillation and the obtained residue was extracted with diethyl ether. The solvent was removed from the extract by distillation to obtain 20.0 g (yield =99.1%) of 2'-hydroxy-4'-methoxy-3'-(3-methyl-2-butenyl)acetophenone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
149.9 g
Type
reactant
Reaction Step Two
Quantity
409.2 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10].C(=O)([O-])[O-].[K+].[K+].Cl[CH2:19][CH:20]=[C:21]([CH3:23])[CH3:22].Cl>O1CCCC1>[OH:1][C:2]1[C:7]([CH2:19][CH:20]=[C:21]([CH3:23])[CH3:22])=[C:6]([OH:8])[CH:5]=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
149.9 g
Type
reactant
Smiles
OC1=C(C=CC(=C1)O)C(C)=O
Name
Quantity
409.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
reactant
Smiles
ClCC=C(C)C
Name
Quantity
750 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature in a nitrogen current for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added to the solution
CUSTOM
Type
CUSTOM
Details
After the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the ether
EXTRACTION
Type
EXTRACTION
Details
extract by distillation
ADDITION
Type
ADDITION
Details
Then, 800 ml of hexane was added to the obtained residue
CUSTOM
Type
CUSTOM
Details
the hexanesoluble substance was removed by decantation

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
OC1=C(C=CC(=C1CC=C(C)C)O)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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